molecular formula C13H12BN3O4 B8098207 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid

Cat. No.: B8098207
M. Wt: 285.07 g/mol
InChI Key: ZZIBNNJKVPGUSU-UHFFFAOYSA-N
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Description

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a pyrazole ring attached to a boronic acid group, which is further connected to an isoindoline-1,3-dione moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the boronic acid group. The isoindoline-1,3-dione moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as the use of solvents like toluene and catalysts like p-toluenesulfonic acid, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the pyrazole ring can produce a variety of substituted pyrazoles with different functional groups .

Scientific Research Applications

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug development. The pyrazole ring and isoindoline-1,3-dione moiety contribute to the compound’s overall reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid is unique due to its combination of a boronic acid group with a pyrazole ring and an isoindoline-1,3-dione moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

[1-[2-(1,3-dioxoisoindol-2-yl)ethyl]pyrazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BN3O4/c18-12-10-3-1-2-4-11(10)13(19)17(12)6-5-16-8-9(7-15-16)14(20)21/h1-4,7-8,20-21H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBNNJKVPGUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CCN2C(=O)C3=CC=CC=C3C2=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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